

^1H NMR and ^{13}C NMR spectral analysis of ethyl anthranilate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl anthranilate

Cat. No.: B146823

[Get Quote](#)

An Application Note on the Spectroscopic Analysis of **Ethyl Anthranilate** using ^1H and ^{13}C NMR

Introduction

Ethyl anthranilate, the ethyl ester of 2-aminobenzoic acid, is an aromatic compound widely used in the flavor and fragrance industry for its characteristic fruity and grape-like aroma.[1] It also serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate structural elucidation and purity assessment are critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a detailed protocol and spectral analysis of **ethyl anthranilate** using both proton (^1H) and carbon-13 (^{13}C) NMR spectroscopy, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Structure

For clarity in spectral assignments, the atoms in the **ethyl anthranilate** molecule are numbered as shown below.

 Chemical structure of Ethyl Anthranilate with numbered atoms for NMR analysis.

^1H and ^{13}C NMR Spectral Data

The NMR spectra of **ethyl anthranilate** were acquired in deuterated chloroform (CDCl_3), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The integration value of each signal corresponds to the number of protons it represents, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

Signal	Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1	8	7.84	dd	8.4, 1.6	1H	Aromatic Proton
2	5	7.24	m	-	1H	Aromatic Proton
3	7	6.62	t	7.6	1H	Aromatic Proton
4	6	6.62	d	7.6	1H	Aromatic Proton
5	10	5.71	s (br)	-	2H	Amine Protons (-NH ₂)
6	2'	4.35	q	7.1	2H	Methylene Protons (-OCH ₂ CH ₃)
7	1'	1.38	t	7.1	3H	Methyl Protons (-OCH ₂ CH ₃)

Table 1: ¹H NMR (Proton NMR) spectral data for **ethyl anthranilate**.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Signal	Atom Number	Chemical Shift (δ) ppm	Assignment
1	9	168.6	Carbonyl Carbon (C=O)
2	4	150.5	Aromatic Carbon (C-N)
3	5	134.1	Aromatic Carbon (CH)
4	7	131.2	Aromatic Carbon (CH)
5	6	116.7	Aromatic Carbon (CH)
6	8	116.2	Aromatic Carbon (CH)
7	3	110.7	Aromatic Carbon (C-C=O)
8	2'	60.3	Methylene Carbon (-OCH ₂)
9	1'	14.4	Methyl Carbon (-CH ₃)

Table 2: ¹³C NMR (Carbon-13 NMR) spectral data for **ethyl anthranilate**.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra of **ethyl anthranilate**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[\[2\]](#)

- Weighing the Sample: Accurately weigh 5-10 mg of **ethyl anthranilate** into a clean, dry vial.
- Solvent Addition: Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, single-phase solution.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution depth should be around 4-5 cm.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Spectra can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Acquisition Protocol:

- Spectrometer Frequency: 400 MHz
- Pulse Sequence: Standard single-pulse (zg30)
- Solvent: CDCl_3
- Temperature: 25 °C
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm (-5 to 15 ppm)

^{13}C NMR Acquisition Protocol:

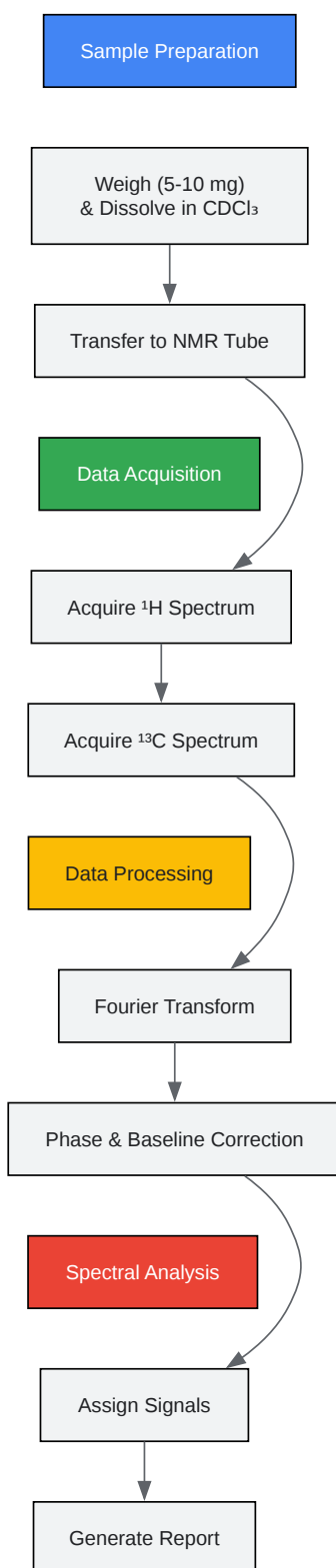
- Spectrometer Frequency: 100 MHz
- Pulse Sequence: Proton-decoupled with NOE (zgpg30)
- Solvent: CDCl_3
- Temperature: 25 °C

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm (-20 to 220 ppm)

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of **ethyl anthranilate**.

Caption: Correlation between the chemical structure of **ethyl anthranilate** and its ^1H and ^{13}C NMR signals.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR spectral analysis from sample preparation to final report.

Conclusion

^1H and ^{13}C NMR spectroscopy are powerful and efficient techniques for the unambiguous structural confirmation of **ethyl anthranilate**. The characteristic chemical shifts and coupling patterns observed in the spectra allow for the complete assignment of all proton and carbon signals, confirming the molecular structure. The protocols outlined in this note provide a reliable framework for obtaining high-quality spectral data, which is essential for quality control, reaction monitoring, and material characterization in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral analysis of ethyl anthranilate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146823#1h-nmr-and-13c-nmr-spectral-analysis-of-ethyl-anthranilate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com